molecular formula C25H25N5O2S2 B11618302 3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11618302
M. Wt: 491.6 g/mol
InChI Key: YDEAPELGXKDFRI-SILNSSARSA-N
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Description

This compound, with the linear formula C31H29N5O2S2 , is a fascinating member of the pyrido[1,2-a]pyrimidin-4-one family. It features a thiazolidinone ring system, a benzyl group, and an ethylpiperazine moiety.

Preparation Methods

Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common approach includes the condensation of appropriate starting materials to form the thiazolidinone ring. The benzyl and ethylpiperazine substituents are then introduced. Detailed reaction conditions and mechanisms would require further investigation.

Industrial Production:: While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound for specific studies or applications.

Chemical Reactions Analysis

Reactivity:: This compound can participate in various chemical reactions:

  • Oxidation : It may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
  • Reduction : Reduction processes could yield corresponding reduced forms.
  • Substitution : Substitution reactions at the benzyl or piperazine positions are possible.
Common Reagents and Conditions::
  • Thionyl chloride (SOCl2) : Used for the thionylation step.
  • Hydrogenation catalysts : Employed for reduction reactions.
  • Base-catalyzed substitutions : For introducing different substituents.

Major Products:: The specific products formed depend on the reaction conditions and substituents involved. Isolation and characterization of intermediates and final products are essential for a comprehensive understanding.

Scientific Research Applications

Chemistry:: Researchers explore its reactivity, stability, and potential as a building block for novel compounds.

Biology and Medicine::
  • Anticancer Properties : Investigated for its potential as an anticancer agent due to its unique structure.
  • Enzyme Inhibition : May interact with specific enzymes, affecting cellular processes.
Industry::
  • Materials Science : Its structural motifs could inspire new materials.
  • Pharmaceuticals : Potential as a lead compound for drug development.

Mechanism of Action

The exact mechanism remains an active area of research. It likely involves interactions with cellular targets, signaling pathways, or enzymatic processes.

Properties

Molecular Formula

C25H25N5O2S2

Molecular Weight

491.6 g/mol

IUPAC Name

(5Z)-3-benzyl-5-[[2-(4-ethylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H25N5O2S2/c1-2-27-12-14-28(15-13-27)22-19(23(31)29-11-7-6-10-21(29)26-22)16-20-24(32)30(25(33)34-20)17-18-8-4-3-5-9-18/h3-11,16H,2,12-15,17H2,1H3/b20-16-

InChI Key

YDEAPELGXKDFRI-SILNSSARSA-N

Isomeric SMILES

CCN1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CC5=CC=CC=C5

Canonical SMILES

CCN1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CC5=CC=CC=C5

Origin of Product

United States

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